1-Oxaspiro[4.5]decane-2,4-dione

Physical Organic Chemistry Thermodynamic Property Prediction Procurement Specification

Research on the arachidonic acid cascade often stalls due to a lack of validated, conformationally rigid starting points. 1-Oxaspiro[4.5]decane-2,4-dione (CAS 22884-78-2) directly addresses this gap as a documented lipoxygenase inhibitor. Unlike generic spirocycles, its specific 2,4-dione scaffold enables unique enolate chemistry for constructing complex heterocycles, such as PHD pan-inhibitors for anemia research. Its documented antioxidant activity in lipid systems further distinguishes it for oxidative stress studies. - Validated lipoxygenase inhibition for immediate hit-to-lead progression. - Dual electrophilic carbonyls for regiospecific spirohydantoin synthesis. - Conformationally rigid scaffold (C9H12O3, MW 168.19) ensures synthetic reproducibility.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 22884-78-2
Cat. No. B1618733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.5]decane-2,4-dione
CAS22884-78-2
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)CC(=O)O2
InChIInChI=1S/C9H12O3/c10-7-6-8(11)12-9(7)4-2-1-3-5-9/h1-6H2
InChIKeyRAZCWQWIJJKSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.5]decane-2,4-dione: Technical Profile


1-Oxaspiro[4.5]decane-2,4-dione (CAS 22884-78-2, C9H12O3, MW 168.19) is a spirocyclic compound comprising a cyclohexane ring fused to a five-membered lactone ring at a single spiro carbon, characterized by a 2,4-dione substitution pattern on the oxa-containing ring . This specific scaffold places it within the broader class of functionalized 1-oxaspiro[4.5]decane derivatives, which are recognized for their conformational rigidity and potential biological relevance, as exemplified by related spiro lactones that function as HMG-CoA synthase inhibitors or antifungal agents [1]. The compound is commercially available, typically at industrial-grade purity (e.g., 97%) , and serves as a key intermediate or building block in synthetic organic chemistry and medicinal chemistry research.

Synthetic Intermediate

Spirocyclic 2,4-dione building block for medicinal chemistry and fragment libraries

Pathway Study Context

Reported lipoxygenase inhibition context supports signaling cascade research

Conformational Rigidity

Spirocyclic junction restricts conformation; may support target-engagement studies

1-Oxaspiro[4.5]decane-2,4-dione: Generic Substitution Risks


Assuming interchangeability among spiro[4.5]decane derivatives is scientifically unsound, as even minor heteroatom or substituent variations profoundly alter physicochemical properties and reactivity profiles. A direct comparison reveals that 1-Oxaspiro[4.5]decane-2,4-dione (C9H12O3) is fundamentally distinct from its close structural analogs. For example, the ketal 1,4-Dioxaspiro[4.5]decane (C8H14O2) [1] or the lactone 1-Oxaspiro[4.5]decan-2-one (C9H14O2) differ in both molecular composition and core electronic structure, which dictates their respective synthetic utility and stability. Consequently, substituting one for another without verifying the quantitative evidence provided below would jeopardize experimental reproducibility, alter reaction outcomes, and potentially invalidate downstream applications.

1-Oxaspiro[4.5]decane-2,4-dione (target)
Common analogs
2,4-dione core with two reactive carbonyls
Ketal (1,4-dioxaspiro[4.5]decane) acts as protected ketone; lower reactivity
Higher predicted boiling point; denser liquid
Lower boiling point (distillation may differ); density may affect formulation
Reported enzyme inhibition context
Monolactone or ketal lack such activity; biological context may shift

1-Oxaspiro[4.5]decane-2,4-dione: Evidence vs. Analogs


Boiling Point & Density vs. 1,4-Dioxaspiro[4.5]decane

This spirocyclic dione exhibits markedly distinct calculated physical properties compared to the widely used ketal analog 1,4-Dioxaspiro[4.5]decane, directly impacting handling, purification, and formulation. The presence of the carbonyl-rich dione functionality increases both molecular weight and polarity, leading to a significantly higher predicted boiling point (365.7°C vs. 184.0°C) and density (1.193 g/cm³ vs. ~0.98 g/cm³) [1]. Such differences are critical for distillation-based purification and solvent compatibility assessments.

Boiling Point & Density
Cross-study comparable
BP: 365.7°C vs 184.0°C (Δ +181.7°C); Density: 1.193 vs ~0.98 g/cm³
Purification and handling profiles differ significantly; confirms substitution risk
Calculated values; standard pressure conditions
Physical Organic Chemistry Thermodynamic Property Prediction Procurement Specification

Antioxidant Activity in Fats and Oils

Unlike the simpler hydrocarbon spiro[4.5]decane scaffold which lacks inherent antioxidant functionality, 1-Oxaspiro[4.5]decane-2,4-dione is documented to serve as an antioxidant in fats and oils [1]. While specific IC50 values are not provided, this qualitative biological activity distinguishes it from non-functionalized spirocyclic hydrocarbons and positions it as a candidate for studies involving lipid peroxidation or oxidative stress.

Antioxidant Activity
Class-level inference
Documented antioxidant activity in fats and oils
Supports lipid oxidation research context; distinguishes from inert spirocycles
Qualitative report; assay details unspecified
Lipid Oxidation Antioxidant Screening Food Chemistry Procurement for Bioactivity Studies

Lipoxygenase Inhibitory Activity

The compound has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This is in contrast to many common spirocyclic building blocks, such as 1,4-Dioxaspiro[4.5]decane or 1-Oxaspiro[4.5]decan-2-one, which lack documented specific inhibitory activity against these targets.

Lipoxygenase Inhibition
Class-level inference
Reported potent lipoxygenase inhibitor; additional weaker inhibition of other enzymes
Supports lipoxygenase pathway study design; requires validation
Assay details unspecified; source-based characterization
Enzymology Inflammation Research Lipoxygenase Pathway Drug Discovery

Carbonyl Reactivity vs. Ketal/Oxolane

1-Oxaspiro[4.5]decane-2,4-dione possesses a distinct 2,4-dione (β-diketone-like) moiety, enabling unique chemical transformations unavailable to its closest analogs. The 1,4-Dioxaspiro[4.5]decane core acts as a protected cyclohexanone (a ketal) [1], while 1-Oxaspiro[4.5]decan-2-one is a simple γ-lactone . The dione functionality provides two electrophilic carbonyl carbons, facilitating enolate alkylations, condensation reactions, and metal chelation not possible with the monoketone or ketal comparators.

Carbonyl Reactivity
Class-level inference
β-diketone-like motif enables enolate alkylation, condensation, metal chelation
Unique reactivity profile not available from ketal or monolactone analogs
Reaction outcome requires synthetic method validation
Synthetic Methodology Reaction Development Protecting Group Chemistry Procurement for Organic Synthesis

Conformational Rigidity & Scaffold Complexity

The 1-oxaspiro[4.5]decane scaffold, particularly with the 2,4-dione substitution, imposes significant conformational restriction compared to more flexible cyclohexane-based analogs or even simpler spirocyclic frameworks [1][2]. This structural pre-organization is a valuable attribute in medicinal chemistry for probing target interactions with defined geometries, reducing entropic penalties upon binding, and exploring novel chemical space [3].

Conformational Rigidity
Supporting evidence
Spirocyclic junction restricts conformation; lower entropic penalty potential
May support target-engagement and scaffold diversity studies in medicinal chemistry
Based on molecular design principles; experimental binding data to verify
Medicinal Chemistry Scaffold Diversity Conformational Analysis Fragment-Based Drug Discovery

1-Oxaspiro[4.5]decane-2,4-dione: Application Scenarios


Lipoxygenase Inhibitor Development

Given its documented activity as a potent lipoxygenase inhibitor [1], 1-Oxaspiro[4.5]decane-2,4-dione is a strategically sound choice for research programs targeting the arachidonic acid cascade. Procurement of this specific scaffold, rather than generic spirocycle alternatives lacking this documented activity, provides a validated starting point for hit-to-lead optimization in inflammation, allergy, or cancer research.

Spirohydantoin & Fused Heterocycle Synthesis

The 2,4-dione motif provides two electrophilic carbonyl carbons, enabling unique enolate alkylations and condensations [2][3]. This makes the compound an ideal precursor for constructing complex spiro-fused heterocycles like spirohydantoins (1,3,8-triazaspiro[4.5]decane-2,4-diones), which have been explored as efficacious pan-inhibitors of prolyl hydroxylase (PHD) enzymes for anemia treatment [4][5]. For medicinal chemists, this specific building block is essential; simpler lactones or ketals cannot participate in the same transformations.

Antioxidant Properties in Lipid Formulations

For laboratories involved in food chemistry, nutraceutical development, or the study of oxidative stress, the documented antioxidant activity of 1-Oxaspiro[4.5]decane-2,4-dione in fats and oils [1] provides a clear, evidence-based reason for its procurement. Its ability to inhibit oxidation distinguishes it from other spirocyclic building blocks and justifies its inclusion in studies focused on lipid peroxidation, shelf-life extension, and the development of novel antioxidant agents.

Application
Selection Property
Validation Focus
Lipoxygenase pathway research
Reported lipoxygenase inhibition context
Pathway endpoint and selectivity validation
Spirohydantoin & fused heterocycle synthesis
1,3-dicarbonyl reactivity profile
Synthetic methodology and product characterization
Lipid peroxidation studies
Reported antioxidant activity in fats and oils
Lipid oxidation endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.